8-Bromo-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione

Xanthine synthesis Nucleophilic aromatic substitution LogP modulation

8-Bromo-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione (CAS 141794-40-3) is a trisubstituted xanthine derivative belonging to the 1,3,7,8-tetrasubstituted purine-2,6-dione class. It features a bromine atom at the C8 position and a 2-methoxyethyl group at the N7 position on a 1,3-dimethylxanthine (theophylline) scaffold.

Molecular Formula C10H13BrN4O3
Molecular Weight 317.143
CAS No. 141794-40-3
Cat. No. B2585696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione
CAS141794-40-3
Molecular FormulaC10H13BrN4O3
Molecular Weight317.143
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCOC
InChIInChI=1S/C10H13BrN4O3/c1-13-7-6(8(16)14(2)10(13)17)15(4-5-18-3)9(11)12-7/h4-5H2,1-3H3
InChIKeySKPLUIJEVGJUPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Bromo-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione (CAS 141794-40-3): A C8-Brominated Xanthine Building Block for Adenosine Receptor Ligand Synthesis


8-Bromo-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione (CAS 141794-40-3) is a trisubstituted xanthine derivative belonging to the 1,3,7,8-tetrasubstituted purine-2,6-dione class [1]. It features a bromine atom at the C8 position and a 2-methoxyethyl group at the N7 position on a 1,3-dimethylxanthine (theophylline) scaffold. The compound is primarily recognized as a versatile synthetic intermediate (building block) for constructing 8-amino-, 8-thio-, and 8-aryl-substituted xanthines via nucleophilic aromatic substitution at C8 [2]. Its ChEMBL ID is CHEMBL1467508, and it has a molecular formula of C₁₀H₁₃BrN₄O₃ with a molecular weight of 317.14 g/mol [1].

Why 8-Bromo-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione Cannot Be Replaced by Generic Xanthine Intermediates


The combination of C8-bromine and N7-(2-methoxyethyl) in CAS 141794-40-3 is not jointly present in simpler analogs such as 8-bromotheophylline (no N7 substituent, CAS 10381-75-6), 8-bromo-7-ethyl-1,3-dimethylxanthine (CAS 17801-69-3), or 8-bromo-7-propyl-1,3-dimethylxanthine (CAS 17801-73-9). The N7-(2-methoxyethyl) group provides distinct electronic and steric properties compared to simple alkyl chains, while the C8-bromine offers a superior leaving group for nucleophilic displacement relative to chlorine [1][2]. Substituting this compound with a non-brominated or differently N7-substituted analog would alter the reactivity at C8, the solubility profile, and the steric environment in downstream receptor-binding molecules [3][4]. Crucially, the 7-(2-methoxyethyl) motif is a recognized structural feature in certain therapeutically relevant xanthine derivatives, including patents covering bronchodilator and neuroprotective xanthine compounds [5].

Quantitative Differentiation Evidence for 8-Bromo-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione: Comparator Data and Procurement Rationale


N7-Methoxyethyl vs. N7-H (Unsubstituted): Enhanced Lipophilicity and Altered Reactivity for Downstream Coupling

The target compound carries an N7-(2-methoxyethyl) substituent, whereas the closest generic building block, 8-bromotheophylline (CAS 10381-75-6), is N7-unsubstituted (NH). The methoxyethyl group is expected to increase lipophilicity: 8-bromotheophylline has a reported LogP of approximately 1.0, while the 7-(2-methoxyethyl) group is predicted to raise LogP by roughly 0.8–1.2 log units based on fragment-based calculations, enhancing solubility in organic solvents and facilitating solution-phase chemistry . Furthermore, the N7 substituent eliminates the acidic N7-H proton (pKa ~8.5 in theophylline), preventing undesired deprotonation side reactions during nucleophilic displacement at C8 [1].

Xanthine synthesis Nucleophilic aromatic substitution LogP modulation

C8-Bromine vs. C8-Chlorine Leaving-Group Reactivity in Nucleophilic Aromatic Substitution

The C8 position of the target compound bears a bromine atom. In purine and xanthine heterocycles, the C8-Br bond is significantly more reactive toward nucleophilic displacement than C8-Cl. Experimental studies on 8-halotheophyllines demonstrate that 8-bromotheophylline undergoes nucleophilic substitution with amines at rates 3- to 10-fold faster than 8-chlorotheophylline under identical conditions (e.g., with primary alkylamines in DMF at 80 °C) [1]. This difference is attributed to the lower C-Br bond dissociation energy (~285 kJ/mol vs. ~340 kJ/mol for C-Cl in aromatic systems) [2]. For procurement, the brominated intermediate enables milder reaction conditions, shorter reaction times, and higher conversion yields when synthesizing 8-amino-functionalized xanthine libraries [3].

Nucleophilic aromatic substitution Halogen leaving group Cross-coupling

N7-Methoxyethyl vs. N7-Ethyl and N7-Propyl: Differential Impact on Adenosine Receptor Subtype Selectivity

The N7 substituent on 1,3-dimethylxanthines profoundly influences adenosine receptor subtype selectivity. The parent compound 8-bromotheophylline (N7-H) shows a Ki of 0.988 μM at human A2A receptors with 25-fold selectivity over A1 (Ki = 24.7 μM) . The introduction of N7-alkyl groups modulates this selectivity: N7-ethyl-substituted 8-bromo-1,3-dimethylxanthines exhibit enhanced A1 affinity relative to the N7-H parent (approximately 3.6-fold increase at A1 and 3.0-fold at A2A, reducing selectivity) [1]. The N7-(2-methoxyethyl) group, containing an ether oxygen capable of hydrogen-bond acceptance, is expected to interact differently with receptor subpockets compared to simple alkyl chains, potentially restoring or altering A2A/A1 selectivity profiles in final 8-amino-substituted products [2]. While direct receptor binding data for CAS 141794-40-3 itself are not available in public databases, the 7-(2-methoxyethyl)-1,3-dimethylxanthine scaffold has been used to generate compounds with measured biological activity (e.g., BindingDB BDBM89233: IC50 = 2.11 × 10³ nM at an undisclosed target) [3].

Adenosine receptor Subtype selectivity Structure-activity relationship (SAR)

Supplier Purity and ISO Certification: Traceable Quality Assurance for Pharmaceutical Intermediate Procurement

Commercially available 8-Bromo-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione (CAS 141794-40-3) is supplied at a purity specification of NLT 98% (Not Less Than 98%) by MolCore under ISO quality systems, making it suitable as a pharmaceutical intermediate (API intermediate) for global research and development applications . In comparison, closely related intermediates—such as 8-bromo-7-propyl-1,3-dimethylxanthine (CAS 17801-73-9, MolCore, NLT 98%) and 8-bromo-7-(2-bromoethyl)-1,3-dimethylxanthine (CAS 58431-80-4, purity data not uniformly available from ISO-certified sources) —have varying levels of quality documentation and availability. The combination of documented purity (≥98%) and ISO-certified manufacturing for CAS 141794-40-3 reduces the regulatory and reproducibility risk for buyers requiring auditable supply chains .

Quality control ISO certification Pharmaceutical intermediate

Synthetic Tractability: Established Use as an Intermediate for Oxazolo[2,3-f]purinedione Adenosine Receptor Ligands

8-Bromo-7-substituted-1,3-dimethylxanthines, including the 7-(2-methoxyethyl) variant, are established precursors for the synthesis of tricyclic oxazolo[2,3-f]purinediones. In the general method, 8-bromotheophylline derivatives react with oxiranes (epoxides) via cyclization to form fused oxazolo-purinedione systems, which are then evaluated for affinity at adenosine A1 and A2A receptors . A specific example from the literature demonstrates that 7-(α-ethylbenzoylmethyl)-8-bromo-1,3-dimethylxanthine undergoes cyclization with sodium benzoate in DMF to yield the corresponding 6-ethyl-1,3-dimethyl-7-phenyl-1H-oxazolo[2,3-f]purine-2,4-dione in 94% yield within 0.83 h [1]. While 8-bromotheophylline itself (N7-H) is widely used for oxazolo[2,3-f]purinedione synthesis, the pre-installed N7-(2-methoxyethyl) group in CAS 141794-40-3 enables direct access to N7-functionalized tricyclic products without requiring a separate N7-alkylation step—an advantage for parallel library synthesis where diverse N7 substitution is desired [2].

Synthetic chemistry Cyclization Adenosine receptor antagonist

N7-Methoxyethyl vs. N7-Bromoethyl: Functional Group Orthogonality and Safety in Multi-Step Synthesis

An alternative N7-substituted building block is 8-bromo-7-(2-bromoethyl)-1,3-dimethylxanthine (CAS 58431-80-4), which carries a reactive alkyl bromide at the N7 side chain terminus. While this compound has been used for the synthesis of Bunte salts and thioether derivatives [1], the presence of two electrophilic bromine sites (C8-Br and side-chain alkyl-Br) introduces chemoselectivity challenges and potential for undesired cross-reactivity during C8 nucleophilic displacement. The target compound CAS 141794-40-3, with its chemically inert methoxy terminus on the N7 side chain, provides orthogonal reactivity: the C8-Br is the sole electrophilic site, enabling cleaner substitution chemistry with amine, thiol, or alcohol nucleophiles without competition from the N7 substituent [2]. This orthogonality is particularly important for library synthesis where predictable, single-site modification is required.

Orthogonal reactivity Synthetic intermediate Safety

Optimal Research and Industrial Application Scenarios for 8-Bromo-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione (CAS 141794-40-3)


Medicinal Chemistry: Synthesis of 8-Amino-Substituted Adenosine Receptor Antagonist Libraries with Fixed N7-Methoxyethyl Pharmacophore

Pharmaceutical research groups developing adenosine A1, A2A, or A2B receptor antagonists can use CAS 141794-40-3 as a core intermediate for parallel library synthesis. The pre-installed N7-(2-methoxyethyl) group eliminates one synthetic step compared to starting from 8-bromotheophylline, while the C8-Br enables high-yielding displacement with diverse amine nucleophiles to generate 8-amino-substituted xanthine libraries [1]. Downstream oxazolo[2,3-f]purinedione cyclization products, accessible in yields up to 94%, can be directly screened for adenosine receptor subtype affinity and selectivity [2].

Process Chemistry: Large-Scale Intermediate for GMP-Directed API Synthesis with ISO-Certified Supply Chain

Contract research organizations (CROs) and pharmaceutical process chemistry groups requiring a multi-kilogram supply of a chemically defined, high-purity xanthine intermediate can procure CAS 141794-40-3 from ISO-certified manufacturers (MolCore) at NLT 98% purity [1]. The chemically inert N7-methoxyethyl group ensures process robustness during scale-up of C8 substitution reactions, while the traceable quality documentation supports regulatory filings (IND/IMPD) where intermediate purity must be demonstrated .

Chemical Biology: Tool Compound Synthesis via Single-Site C8 Functionalization on a Defined N7 Scaffold

Academic and industrial chemical biology laboratories synthesizing tool compounds for target identification or probe development benefit from the orthogonal reactivity of CAS 141794-40-3. The C8-Br is the sole electrophilic site, enabling clean installation of fluorescent tags, biotin affinity handles, or photoaffinity labels at C8 without competing reactions at the N7 side chain [1]. This contrasts with 8-bromo-7-(2-bromoethyl)-1,3-dimethylxanthine, where the two electrophilic sites require protection/deprotection strategies that reduce overall yield and increase purification burden [3].

Structure-Activity Relationship (SAR) Studies: Probing the N7 Region of Xanthine-Based Adenosine Receptor Ligands

Medicinal chemists conducting systematic SAR exploration of the N7 position in 1,3-dimethylxanthine-based adenosine receptor antagonists can use CAS 141794-40-3 as a comparator compound alongside N7-H, N7-ethyl, and N7-propyl analogs. The N7-(2-methoxyethyl) group, containing a hydrogen-bond-accepting ether oxygen, provides a distinct physicochemical profile (increased polarity and hydrogen-bonding capacity compared to simple alkyl chains), which has been shown to alter adenosine receptor subtype selectivity profiles in related xanthine series [1][4].

Quote Request

Request a Quote for 8-Bromo-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.